![molecular formula C13H10ClN3O B501099 1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B501099.png)
1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring substituted with a 4-chlorobenzyl group through an oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
1H-benzotriazole+4-chlorobenzyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotriazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used as a corrosion inhibitor and in the formulation of specialty chemicals.
作用機序
The mechanism of action of 1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes or receptors, leading to modulation of their activity. The 4-chlorobenzyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(4-chlorobenzyl)-3-[(2RS)-2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]imidazolium chloride
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern and the presence of both benzotriazole and 4-chlorobenzyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in its ability to participate in diverse chemical reactions and its potential for developing bioactive molecules.
特性
分子式 |
C13H10ClN3O |
|---|---|
分子量 |
259.69g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methoxy]benzotriazole |
InChI |
InChI=1S/C13H10ClN3O/c14-11-7-5-10(6-8-11)9-18-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2 |
InChIキー |
QLDBNAMDXLRKEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2OCC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=NN2OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


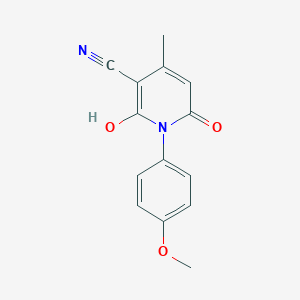

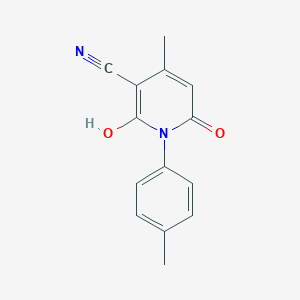
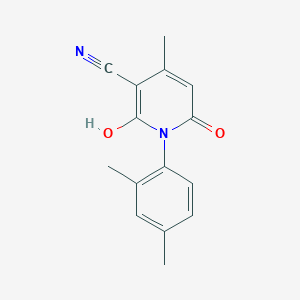
![1-Benzo[1,3]dioxol-5-ylmethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B501021.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]nicotinic acid](/img/structure/B501023.png)
![2-[(5-Chloro-2-pyridinyl)sulfanyl]propanoic acid](/img/structure/B501025.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3-benzothiazole](/img/structure/B501029.png)
![N-(4-{[2-(6-chloro-2-pyridinyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B501030.png)
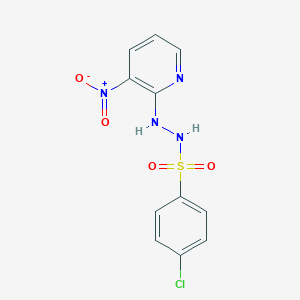
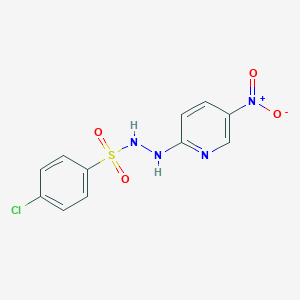
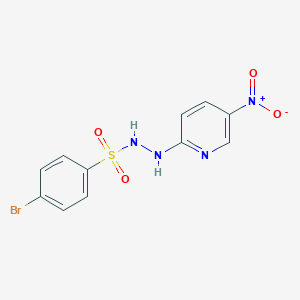
![N-{4-[(2-{5-nitro-2-pyridinyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B501037.png)
![Methyl 2-[(2-{5-nitro-2-pyridinyl}hydrazino)sulfonyl]benzoate](/img/structure/B501039.png)
